1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

描述

Chemical Identity and Nomenclature

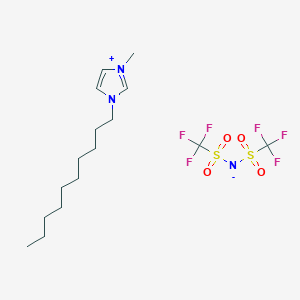

The chemical identity of this compound is precisely defined by its molecular formula C16H27F6N3O4S2 and its Chemical Abstracts Service registry number 433337-23-6. The compound possesses a molecular weight of 503.52 grams per mole, reflecting the substantial molecular architecture that contributes to its unique properties. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name describing both the cationic and anionic components that constitute this ionic liquid.

The cationic component, 1-decyl-3-methylimidazolium, features an imidazolium ring system substituted with a methyl group at the 3-position and a decyl chain at the 1-position. This structural arrangement is critical to the compound's physicochemical properties, as the extended alkyl chain provides hydrophobic character while the imidazolium ring maintains the ionic nature essential for liquid state stability. The anionic component, bis(trifluoromethylsulfonyl)imide, represents one of the most chemically stable anions used in ionic liquid synthesis, contributing to the compound's exceptional thermal and chemical resistance.

Alternative nomenclature systems have generated several synonymous names for this compound, including 1-Decyl-3-methylimidazolium bis(triflyl)imide, 1-Decyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide, and the abbreviated form commonly referenced as DMIm NTf2. The diversity of naming conventions reflects the compound's importance across multiple research disciplines and the need for clear identification across different scientific communities.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H27F6N3O4S2 | |

| Molecular Weight | 503.52 g/mol | |

| CAS Registry Number | 433337-23-6 | |

| MDL Number | MFCD12022376 | |

| PubChem CID | 12040509 |

Historical Development in Ionic Liquid Research

The development of this compound must be understood within the broader historical context of ionic liquid research, which traces its origins to the early twentieth century. The foundational work of Paul Walden in 1914, who reported ethylammonium nitrate as the first room temperature ionic liquid, established the conceptual framework that would eventually lead to the sophisticated compounds available today. Walden's discovery that liquids could exist composed entirely of ions represented a paradigm shift in understanding liquid state chemistry and opened new avenues for materials science research.

The evolution toward imidazolium-based ionic liquids began in earnest during the 1980s when John Wilkes' research group introduced 1,3-dialkylimidazolium cations into ionic liquid formulations. These early systems, particularly the 1-alkyl-3-methylimidazolium chloride aluminum chloride ionic liquids, demonstrated superior transport properties compared to previous ionic liquid systems and established imidazolium cations as the preferred structural motif for many applications. The preference for imidazolium-based systems stemmed from their ability to form stable liquid phases at room temperature while maintaining reasonable viscosity and conductivity characteristics.

A crucial advancement in ionic liquid development occurred in 1992 when Wilkes and Zawarotko successfully synthesized ionic liquids incorporating weakly coordinating anions such as hexafluorophosphate and tetrafluoroborate. This breakthrough addressed significant limitations of earlier chloroaluminate systems, particularly their moisture sensitivity and corrosive nature. The introduction of these more stable anions opened possibilities for a much wider range of applications and marked the beginning of serious consideration of ionic liquids for practical use beyond academic research.

The specific development of bis(trifluoromethylsulfonyl)imide anion systems represented another major milestone in ionic liquid evolution. This anion, introduced by Bonhote and colleagues in 1996, provided exceptional chemical and thermal stability while maintaining low viscosity and high ionic conductivity. The bis(trifluoromethylsulfonyl)imide anion's unique properties stem from its highly fluorinated structure, which creates strong electron-withdrawing effects that stabilize the negative charge while minimizing intermolecular interactions that could increase viscosity.

Role in Modern Green Chemistry Paradigms

This compound has emerged as a exemplary compound within modern green chemistry paradigms, demonstrating how carefully designed materials can address environmental concerns while maintaining or enhancing performance characteristics. The compound's role in green chemistry extends across multiple dimensions, including its function as an environmentally benign solvent replacement, its contribution to energy storage technologies, and its application in sustainable separation processes.

The compound's utility as a green solvent stems from its negligible vapor pressure, which eliminates volatile organic compound emissions that characterize traditional organic solvents. This property is particularly significant in industrial applications where solvent recovery and emission control represent major environmental and economic considerations. Research has demonstrated that this compound can serve as an effective reaction medium for various chemical transformations while eliminating the environmental burden associated with solvent evaporation and disposal.

In energy storage applications, this ionic liquid has demonstrated significant potential as an electrolyte component in advanced battery systems. The compound's exceptional thermal stability, with reported stability temperatures exceeding 400°C, combined with its wide electrochemical window of 4.6 volts, makes it particularly suitable for high-performance energy storage devices. These properties contribute to enhanced battery safety and longevity, addressing critical concerns in the development of sustainable energy storage solutions for grid-scale and transportation applications.

The compound's effectiveness in separation processes represents another important contribution to green chemistry objectives. Research has shown that this compound can be employed in liquid-liquid extraction systems for recovery of valuable metals from industrial waste streams. This application is particularly relevant for rare earth element recovery, where traditional extraction methods often involve harsh chemical conditions and generate significant waste. The ionic liquid's ability to selectively extract target metals while remaining stable under process conditions offers a more sustainable approach to critical material recovery.

| Application Area | Property Advantage | Environmental Benefit |

|---|---|---|

| Green Solvents | Negligible vapor pressure | Eliminates volatile organic compound emissions |

| Energy Storage | Wide electrochemical window (4.6 V) | Enhanced battery safety and longevity |

| Metal Extraction | Selective extraction capability | Reduced waste in critical material recovery |

| Thermal Applications | High thermal stability (>400°C) | Reduced material degradation and replacement |

The thermal properties of this compound further enhance its green chemistry credentials. The compound exhibits a remarkably low melting point of approximately -2°C, ensuring liquid state operation across a wide temperature range without requiring energy-intensive heating or cooling systems. This characteristic, combined with its viscosity of 113 centipoise at 25°C and density of 1.27 grams per cubic centimeter, provides optimal flow characteristics for industrial processing while minimizing energy requirements for pumping and handling.

属性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-decyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h12-14H,3-11H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVGZWFCGPUVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047913 | |

| Record name | 1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433337-23-6 | |

| Record name | 1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Decyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis generally proceeds via two main steps:

Step 1: Formation of 1-Decyl-3-methylimidazolium chloride

- This step involves the quaternization of 1-decylimidazole with methyl chloride.

- The reaction is typically carried out under controlled temperature and inert atmosphere to avoid side reactions.

- The product is 1-decyl-3-methylimidazolium chloride, a halide salt precursor.

Step 2: Anion Exchange (Metathesis Reaction)

- The chloride anion in 1-decyl-3-methylimidazolium chloride is replaced by bis(trifluoromethylsulfonyl)imide anion.

- This is achieved by reacting the chloride salt with lithium bis(trifluoromethylsulfonyl)imide in an aqueous or biphasic system.

- The reaction mixture is stirred, often overnight at room temperature, to ensure complete anion exchange.

- The ionic liquid phase separates due to its hydrophobic nature and is extracted using an organic solvent such as dichloromethane.

- The product is then purified by washing with deionized water multiple times to remove residual lithium salts and halides.

- Finally, the ionic liquid is dried under vacuum at elevated temperatures (e.g., 60 °C) for several days to remove solvents and moisture.

This two-step method is widely reported in literature and industrial practice due to its efficiency and ability to produce high-purity ionic liquids.

Industrial Production Methods

- Industrial scale synthesis follows the same fundamental steps but employs batch or continuous reactors to optimize mixing and reaction control.

- Purification involves filtration and distillation techniques to achieve purity levels above 95%, often exceeding 98% as confirmed by HPLC analysis.

- The process parameters such as temperature, reaction time, and solvent volumes are carefully controlled to maximize yield and minimize impurities.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Quaternization | 1-Decylimidazole + Methyl chloride | Controlled (RT to mild heating) | Several hours | ~90-95 | Inert atmosphere recommended |

| Anion Exchange (Metathesis) | 1-Decyl-3-methylimidazolium chloride + Li bis(trifluoromethylsulfonyl)imide | Room temperature | Overnight | 85-90 | Biphasic system, extraction with DCM |

| Purification | Washing with deionized water, vacuum drying | 60 °C | 3-4 days | - | Removes residual salts and solvents |

Purification and Characterization

- The final product is a colorless to light yellow clear liquid with a melting point around -19 °C.

- Purity is typically confirmed by HPLC (>98%) and ion exchange titration (>98%).

- Physical properties such as specific gravity (~1.29 at 20 °C) and refractive index (~1.44) are consistent with literature values.

Research Findings and Analytical Data

NMR and Spectroscopic Analysis

- Proton NMR spectra confirm the successful quaternization and anion exchange, showing characteristic peaks for the imidazolium ring and alkyl chains.

- The bis(trifluoromethylsulfonyl)imide anion is confirmed by fluorine NMR and mass spectrometry.

- Electrospray ionization mass spectrometry (ESI-MS) shows the expected molecular ion peaks corresponding to the ionic liquid.

Reaction Mechanism Insights

- The quaternization step proceeds via nucleophilic attack of the imidazole nitrogen on methyl chloride.

- The metathesis reaction is driven by the low solubility of the ionic liquid in water, facilitating phase separation and easy extraction.

- The bis(trifluoromethylsulfonyl)imide anion imparts hydrophobicity and thermal stability to the ionic liquid, making it suitable for various applications.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents | Conditions | Yield (%) | Purity Achieved (%) |

|---|---|---|---|---|---|

| Quaternization | Alkylation of 1-decylimidazole with methyl chloride | 1-Decylimidazole, Methyl chloride | Controlled temp, inert atm | 90-95 | - |

| Anion Exchange (Metathesis) | Replacement of chloride with bis(trifluoromethylsulfonyl)imide | 1-Decyl-3-methylimidazolium chloride, Li bis(trifluoromethylsulfonyl)imide | Room temp, biphasic system | 85-90 | >98 (HPLC) |

| Purification | Washing and vacuum drying | Deionized water, vacuum drying | 60 °C, several days | - | >98 (HPLC) |

化学反应分析

Types of Reactions

1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.

Complexation Reactions: It forms complexes with metal ions, which are useful in catalysis.

Common Reagents and Conditions

Nucleophiles: Such as halides and alkoxides for substitution reactions.

Metal Salts: For complexation reactions, typically under mild conditions.

Major Products

Substituted Imidazolium Compounds: From nucleophilic substitution.

Metal Complexes: From complexation reactions.

科学研究应用

Biomedical Applications

Antimicrobial Properties

Recent studies have highlighted the potential of [DMIM][TFSI] as a biocompatible antibacterial agent. Research indicates that this ionic liquid can disrupt bacterial cell membranes, leading to effective lysis of Escherichia coli cells. The long alkyl chain of the cation plays a crucial role in this mechanism, making it suitable for biomedical applications where antimicrobial properties are required without significant cytotoxicity to mammalian cells .

Drug Delivery Systems

The unique solvation properties of ionic liquids like [DMIM][TFSI] make them ideal candidates for drug delivery systems. Their ability to solubilize a wide range of pharmaceutical compounds enhances the bioavailability of drugs, thereby improving therapeutic outcomes. The tunability of ionic liquids allows for the optimization of release profiles in controlled drug delivery applications.

Energy Applications

Electrolytes in Batteries and Supercapacitors

[DMIM][TFSI] is recognized for its high ionic conductivity and thermal stability, making it an excellent candidate for use as an electrolyte in batteries and supercapacitors. Its wide electrochemical window (up to 4.6 V) allows for safe operation at high voltages, which is critical for advanced energy storage systems . Additionally, the viscosity of [DMIM][TFSI] (113 cP at 25 °C) is favorable for maintaining efficient ionic transport within these devices.

Fuel Cells

The use of [DMIM][TFSI] in fuel cells has been explored due to its low volatility and non-flammability compared to traditional organic solvents. These properties enhance the safety and performance of fuel cells by reducing risks associated with volatile organic compounds during operation.

Nanotechnology Applications

Nanoparticle Synthesis

[DMIM][TFSI] has been employed in the synthesis of nanoparticles, particularly metal nanoparticles, through reduction processes. The ionic liquid acts as both a solvent and stabilizing agent, facilitating controlled growth and preventing agglomeration of nanoparticles. This application is crucial in developing nanomaterials for various industrial applications.

Coating Technologies

The surface-active nature of [DMIM][TFSI] enables its use in coating technologies where enhanced adhesion and durability are required. Its ability to modify surface properties can lead to improved performance in various coatings, including anti-corrosive and hydrophobic surfaces.

Environmental Applications

Solvent for Green Chemistry

As a green solvent, [DMIM][TFSI] replaces traditional organic solvents in chemical reactions, reducing environmental impact. Its low vapor pressure minimizes air pollution risks associated with volatile organic compounds, aligning with sustainable chemistry practices.

Extraction Processes

The unique solubility characteristics of [DMIM][TFSI] allow it to be used in extraction processes, such as the extraction of heavy metals from wastewater or the separation of valuable compounds from biomass. This application is vital for environmental remediation efforts.

-

Antimicrobial Efficacy Study

A study conducted using Langmuir monolayer techniques demonstrated that [DMIM][TFSI] effectively induces bacterial cell lysis through membrane disruption mechanisms, showcasing its potential as a biocompatible antimicrobial agent . -

Battery Performance Evaluation

Research evaluating the performance of lithium-ion batteries with [DMIM][TFSI] as an electrolyte showed improved charge-discharge rates and stability compared to conventional electrolytes, highlighting its suitability for next-generation energy storage solutions . -

Nanoparticle Synthesis Investigation

A case study on the synthesis of silver nanoparticles using [DMIM][TFSI] revealed that the ionic liquid facilitates uniform particle size distribution while preventing agglomeration, making it advantageous for applications in catalysis and sensing technologies.

作用机制

The mechanism of action of 1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide involves:

Ionic Interactions: The imidazolium cation interacts with various substrates through ionic bonds.

Solvation Effects: The bis(trifluoromethylsulfonyl)imide anion enhances solubility and stability of the compound in different solvents.

相似化合物的比较

Key Observations :

- Viscosity and Conductivity : Increasing alkyl chain length correlates with higher viscosity and lower conductivity due to enhanced van der Waals interactions and reduced ion mobility .

- Hydrophobicity : The decyl chain renders [C₁₀mim][Tf₂N] immiscible with water, unlike [C₂mim][Tf₂N], which partially mixes with aqueous phases .

Performance in Separation Processes

[C₁₀mim][Tf₂N] outperforms shorter-chain ILs in liquid-liquid extraction (LLE) for separating water from bioethanol or alcohols. For example:

- Selectivity (S): At 298.15 K, [C₁₀mim][Tf₂N] achieves a selectivity of 1.64 for water/ethanol separation, compared to 1.32 for [C₈mim][Tf₂N] (octyl) and 0.71 for [C₄mim][Tf₂N] (butyl) .

- Distribution Coefficient (K₂): For 1-propanol/water systems, [C₁₀mim][Tf₂N] exhibits K₂ = 0.706, significantly higher than [C₄mim][Tf₂N] (K₂ = 0.276), indicating superior phase-transfer efficiency .

Mechanism : The long alkyl chain enhances hydrophobicity, promoting preferential partitioning of organic compounds into the IL phase .

Thermodynamic Behavior

- Thermal Stability : [C₁₀mim][Tf₂N] decomposes at 314°C, higher than [C₄mim][Tf₂N] (287°C) and [C₂mim][Tf₂N] (265°C), due to stronger intermolecular forces .

- Isobaric Expansivity (αₚ) : At 293.15 K, αₚ for [C₁₀mim][Tf₂N] is 0.2721 K⁻¹, lower than [C₂mim][Tf₂N] (0.347 K⁻¹), reflecting reduced sensitivity to temperature changes .

Application-Specific Advantages

- Nanomaterials Synthesis: The decyl chain stabilizes nanoparticles better than shorter chains by forming a protective hydrophobic layer .

- Demulsification : [C₁₀mim][Tf₂N] shows higher efficiency in breaking oil-water emulsions compared to [C₆mim][Tf₂N] due to its lower interfacial tension .

- Electrochemical Systems: While its low conductivity limits use in batteries, [C₁₀mim][Tf₂N] is preferred in non-polar solvent applications, such as lubricants and solar cells .

生物活性

1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, often abbreviated as [C10mim][NTf2], is an ionic liquid that has gained attention for its unique properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

- Molecular Formula : C16H27F6N3O4S2

- Molecular Weight : 503.52 g/mol

- Physical State : Liquid at room temperature, with a melting point of -19°C and a density of 1.29 g/cm³.

This compound exhibits significant biological activity primarily through its interaction with microbial cell membranes. The long alkyl chain contributes to its surface-active properties, leading to disruption of bacterial membranes, which is a key factor in its antimicrobial efficacy .

Biochemical Pathways

The compound's role as a solvent in various biochemical reactions suggests that it may influence multiple pathways depending on the reaction context. Its unique physicochemical properties allow it to stabilize various biochemical reactions, potentially enhancing reaction rates and selectivity.

Antimicrobial Properties

Recent studies have demonstrated that [C10mim][NTf2] exhibits strong antimicrobial activity against Escherichia coli. The mechanism involves membrane disruption, leading to cell lysis. This property makes it a candidate for applications in antimicrobial coatings and biocides .

Cytotoxicity and Biocompatibility

While demonstrating antimicrobial properties, the biocompatibility of [C10mim][NTf2] has also been evaluated. It has shown relatively low cytotoxicity towards mammalian cells at certain concentrations, indicating potential for safe use in biological applications .

Study on Antimicrobial Activity

A study utilized the Langmuir monolayer technique to assess the interaction of [C10mim][NTf2] with bacterial membranes. Results indicated that the ionic liquid effectively disrupts E. coli membranes, leading to significant bacterial cell death .

Application in Solvent Systems

In another investigation, [C10mim][NTf2] was explored as a solvent for separating water from organic solvents like 1-propanol. The study highlighted its effectiveness in enhancing separation efficiency due to its unique solvation properties .

Comparison of Ionic Liquids' Properties

| Ionic Liquid | Molecular Formula | CAS Number | Antimicrobial Activity |

|---|---|---|---|

| This compound | C16H27F6N3O4S2 | 433337-23-6 | Effective against E. coli |

| 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | C21H40F6N3O4S2 | 404001-50-9 | Higher activity than [C10mim][NTf2] |

| Triethyl tetradecyl ammonium bis(trifluoromethylsulfonyl)imide | C20H44F6N2O4S2 | N/A | Moderate activity |

常见问题

Basic Research Questions

Q. What are the critical physicochemical properties of 1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide for experimental design?

- The compound has a molecular formula of C₁₆H₂₇F₆N₃O₄S₂ and molecular weight of 503.52 g/mol . Key properties include a viscosity of 298 cP at 25°C , density of 1.15 g/cm³ at 26°C , and ionic conductivity of 0.41 mS/cm at 24°C . These properties are critical for designing experiments in electrochemical systems or solvent-based applications .

Q. What methodologies ensure the synthesis of high-purity this compound?

- Synthesis typically involves anion exchange reactions under controlled conditions (e.g., aqueous environments at 20°C for 2 hours). Purity (>98%) is verified via HPLC or NMR, with strict moisture control to prevent hydrolysis of the bis(trifluoromethylsulfonyl)imide anion .

Q. How should researchers handle and store this ionic liquid to maintain stability?

- Store in airtight containers under inert gas (e.g., nitrogen) at <30°C to prevent oxidative degradation. Use desiccants to minimize moisture absorption, which can alter conductivity and viscosity .

Q. What experimental precautions are necessary when working with this compound?

- Use PPE (gloves, goggles, fume hoods) due to its acute oral toxicity (H301) . Avoid prolonged skin contact and ensure disposal complies with hazardous waste regulations (UN2922, 8/PG3) .

Advanced Research Questions

Q. How does the alkyl chain length in this compound affect its solvation properties compared to shorter-chain analogs (e.g., [C₄mim][Tf₂N])?

- Longer alkyl chains (e.g., decyl vs. butyl) increase hydrophobicity and reduce polarity, lowering miscibility with polar solvents. This structural feature enhances its utility in non-aqueous electrochemical systems and CO₂ capture applications .

Q. What computational approaches predict the phase behavior of this ionic liquid in mixed-solvent systems?

- The CPA (Cubic-Plus-Association) equation of state effectively models vapor-liquid equilibria and density by fitting parameters to experimental data. For example, it can predict interactions with propylene carbonate (PC), which lowers viscosity by 30–40% while maintaining ionic conductivity .

Q. How do contradictions in reported physicochemical properties (e.g., viscosity, density) arise, and how can researchers validate them?

- Discrepancies may stem from impurities (e.g., water content) or measurement conditions (temperature, shear rate). Validation requires standardized protocols: use Karl Fischer titration for moisture analysis and calibrated viscometers at controlled temperatures .

Q. What role does this ionic liquid play in enhancing energy storage devices (e.g., supercapacitors, batteries)?

- Its low viscosity and high ionic conductivity improve electrolyte performance in supercapacitors, enabling faster charge-discharge cycles. When mixed with PC, it achieves a balance between conductivity (4–6 mS/cm) and electrochemical stability (>4.5 V vs. Li/Li⁺) .

Q. How can researchers optimize its use in biphasic catalytic systems?

- The compound’s hydrophobicity facilitates phase separation in catalytic reactions (e.g., Heck coupling). Optimization involves tuning the organic/aqueous phase ratio and monitoring partition coefficients of reactants/products .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。